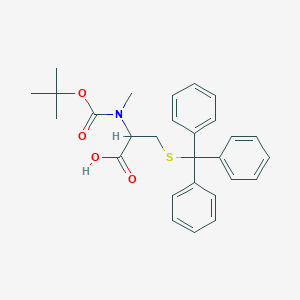

N-Boc-N-methyl-S-trityl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H31NO4S |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |

InChI Key |

IWQYQHAVCMXYML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

The Pivotal Role of Modified Amino Acids in Advanced Synthetic Chemistry

The 20 proteinogenic amino acids form the fundamental blueprint of life, but the chemical modification of these building blocks significantly expands the toolbox of synthetic chemists. numberanalytics.combristol.ac.uk These alterations can range from simple additions of functional groups to the creation of entirely new side chains, each modification imbuing the amino acid with unique properties and functionalities. numberanalytics.com Modified amino acids are instrumental in a variety of applications, including the development of novel therapeutic agents, the engineering of proteins with enhanced stability or novel catalytic activities, and the construction of complex natural products. numberanalytics.combristol.ac.ukbiosynth.com By introducing these tailored building blocks, chemists can overcome synthetic challenges and access molecular diversity that would be otherwise unattainable. bristol.ac.uk

The structural diversity and extensive pharmacological activities of amino acids make them valuable assets in drug synthesis and structural modification. nih.gov Reports have shown that combining a compound with an amino acid can enhance its pharmacological activity, improve water solubility, and reduce cytotoxicity. nih.gov

The Significance of N Methylated Amino Acids in Peptide Science

A particularly impactful modification is N-methylation, the substitution of a methyl group for the hydrogen on the amide nitrogen of the peptide backbone. benthamdirect.comresearchgate.net This seemingly minor alteration can have profound effects on the properties of a peptide. N-methylated amino acids are known to:

Enhance Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of peptide-based drugs. biosynth.comresearchgate.net

Improve Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, facilitating its passage through cell membranes and improving its bioavailability. benthamdirect.comresearchgate.net

The synthesis of peptides containing N-methylated amino acids presents unique challenges, making the availability of pre-methylated and appropriately protected building blocks, such as N-Boc-N-methyl-S-trityl-L-cysteine, highly valuable. krisp.org.za

An Overview of Cysteine Protecting Group Strategies

Some commonly used thiol protecting groups for cysteine include:

Trityl (Trt): This bulky group offers good stability and can be removed under mildly acidic conditions. peptide.com

tert-Butyl (tBu): A robust protecting group that is stable to a wide range of conditions but requires strong acid for removal. peptide.com

Acetamidomethyl (Acm): This group is stable to the conditions used for both Boc and Fmoc solid-phase peptide synthesis and can be selectively removed using mercury(II) acetate (B1210297) or iodine. peptide.com

The concept of "orthogonal" protecting groups, which can be removed under different conditions without affecting each other, is paramount for the synthesis of complex peptides with multiple disulfide bonds. rsc.org

The Unique Contribution of N Boc N Methyl S Trityl L Cysteine to Synthetic Methodologies

Strategies for Stereoselective Synthesis of L-Cysteine Derivatives

The synthesis of this compound necessitates a carefully orchestrated sequence of protection and alkylation steps, ensuring the retention of the L-stereochemistry and the selective modification of the amino and thiol functionalities. The bulky and acid-labile trityl (Trt) group on the sulfur atom is often installed early in the synthetic sequence to protect the highly nucleophilic thiol. peptide.com Subsequently, the focus shifts to the selective modifications of the α-amino group.

Introduction of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in peptide synthesis. biosynth.comwikipedia.org Its introduction onto the cysteine precursor is a critical step that shields the α-amino group from unwanted reactions during subsequent synthetic transformations.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgchemicalbook.com The reaction is typically performed in the presence of a base to deprotonate the amino group, thereby enhancing its nucleophilicity for attack on the Boc₂O. A variety of conditions have been developed for the N-tert-butoxycarbonylation of amino acids, including cysteine derivatives.

These reactions can be carried out in aqueous or anhydrous solvent systems. organic-chemistry.org In aqueous media, bases such as sodium bicarbonate or sodium hydroxide (B78521) are commonly used. wikipedia.org Anhydrous conditions often employ organic bases like 4-(dimethylamino)pyridine (DMAP) in solvents such as acetonitrile (B52724). wikipedia.org The choice of conditions can be influenced by the solubility of the starting cysteine precursor and the desired work-up procedure. For S-trityl-L-cysteine, a common precursor, the reaction with Boc₂O proceeds efficiently to yield N-Boc-S-trityl-L-cysteine.

Table 1: Representative Reaction Conditions for N-Boc Protection of Cysteine Precursors

| Starting Material | Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/tert-butyl alcohol | Room temperature, overnight | orgsyn.org |

| Amines (general) | Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |

| Amines (general) | Di-tert-butyl dicarbonate | Sodium bicarbonate | Aqueous | Not specified | wikipedia.org |

| S-trityl-L-cysteine | Di-tert-butyl dicarbonate | Not specified | Not specified | Not specified | sigmaaldrich.com |

A significant advantage of using Boc₂O is its high chemoselectivity for the amino group over other nucleophilic functional groups, such as hydroxyl and thiol groups, under appropriate basic conditions. organic-chemistry.org However, the thiol group of cysteine is highly reactive and prone to oxidation, necessitating its protection prior to N-Boc introduction. peptide.com The trityl (Trt) group is a common choice for thiol protection in this context. peptide.com

The concept of orthogonal protection is paramount in the synthesis of complex molecules like this compound. biosynth.com This strategy involves the use of protecting groups that can be removed under distinct chemical conditions. biosynth.com The N-Boc group is labile to acid, while the S-trityl group is also acid-labile, though their removal can sometimes be differentiated by varying the acid strength. wikipedia.orgacs.org For more complex peptide syntheses, an orthogonal protecting group strategy might involve a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) in conjunction with the acid-labile Boc and other specialized protecting groups. biosynth.com The compatibility of the S-trityl group with Boc chemistry is well-established, allowing for the selective deprotection of the N-Boc group in the presence of the S-trityl group, which is crucial for subsequent steps like peptide coupling. peptide.com

Incorporation of the N-Methyl Moiety

N-methylation of amino acids can enhance the metabolic stability and conformational rigidity of peptides. peptide.com The introduction of a methyl group onto the nitrogen of N-Boc-S-trityl-L-cysteine can be achieved through two primary strategies: direct methylation or via an oxazolidinone intermediate.

Direct N-methylation of the N-Boc protected amino acid offers a straightforward route to the desired product. This typically involves the deprotonation of the carbamate (B1207046) nitrogen with a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide. For the synthesis of this compound, a common protocol involves the use of sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The bulky S-trityl group helps to prevent undesirable side reactions.

Table 2: Conditions for Direct N-Methylation of N-Boc-S-trityl-L-cysteine

| Substrate | Base | Methylating Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| N-Boc-S-trityl-L-cysteine | Sodium hydride (NaH) | Methyl iodide (MeI) | Tetrahydrofuran (THF) | Not specified | acs.org |

| N-Boc-valine | Sodium hydride (NaH) | Methyl iodide (MeI) | Tetrahydrofuran (THF) | Not specified | researchgate.net |

An alternative and widely used method for the N-methylation of amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govgoogle.com This approach involves the cyclization of an N-protected amino acid with an aldehyde, typically formaldehyde, to form the oxazolidinone ring. Subsequent reductive cleavage of the ring yields the N-methylated amino acid.

For N-Boc protected amino acids, the formation of the oxazolidinone can be achieved under various conditions. nih.govnih.gov The resulting N-Boc-oxazolidinone can then be subjected to reduction. While this method is well-established for many amino acids, its application to cysteine derivatives requires careful consideration of the sulfur protecting group's stability under the reaction conditions. The thiazolidine (B150603) ring, formed from the reaction of cysteine with formaldehyde, is a related structure that can serve as a source of free L-cysteine. nih.gov The synthesis of oxazolidinones from N-Boc amines and subsequent manipulation provides a versatile route to N-methylated products. nih.gov

Optimization of N-Methylation Yield and Purity

The N-methylation of Boc-protected cysteine derivatives is a key step that requires careful optimization to achieve high yields and purity. A common method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF). wikidot.comresearchgate.net This procedure has been shown to be effective for various neutral amino acids, including those with protected side chains. cdnsciencepub.com

The selective N-methylation of Boc-protected amino acids in the presence of a free carboxyl group is attributed to the formation of a sodium carboxylate complex, which protects the carboxylate from methylation. researchgate.net The reaction proceeds through the double deprotonation of the Boc-amino acid at both the carboxylic acid and the N-H positions by NaH. wikidot.com The subsequent reaction with methyl iodide leads to the desired N-methylated product. wikidot.com

To optimize the yield and purity, several factors must be considered:

Stoichiometry of Reagents: A significant excess of both sodium hydride and methyl iodide is typically used to drive the reaction to completion. wikidot.com While some protocols suggest using up to 10 equivalents of each, complete reactions have been achieved with as few as 5 equivalents. wikidot.com It is crucial to use at least two equivalents of NaH to form the necessary sodium carboxylate complex. wikidot.com

Reaction Temperature: The reaction is often initiated at a low temperature (e.g., on an ice bath) during the addition of reagents to control the exothermic reaction and then allowed to proceed at room temperature overnight. wikidot.comcdnsciencepub.com For sensitive substrates, such as O-benzylserine derivatives, carrying out the reaction at a lower temperature (e.g., 5 °C) can prevent side reactions like β-elimination. cdnsciencepub.com

Solvent: Dry THF is the solvent of choice for this reaction. wikidot.com Sufficient solvent should be used to prevent the reaction mixture from becoming too thick to stir, which could lead to a sudden and violent reaction. wikidot.com

Purity of Starting Material: The presence of impurities, such as hydrazoic acid in the starting Boc-amino acid, can negatively impact the reaction and may need to be removed prior to methylation. cdnsciencepub.com

Table 1: Optimization of N-Methylation of Boc-Cysteine Derivatives

| Parameter | Condition | Rationale |

| Methylating Agent | Methyl Iodide (MeI) | Common and effective methylating agent. |

| Base | Sodium Hydride (NaH) | Deprotonates both the N-H and carboxylic acid for selective N-methylation. wikidot.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that facilitates the reaction. wikidot.com |

| Stoichiometry | Excess MeI and NaH (4-10 eq.) | Drives the reaction to completion. wikidot.com |

| Temperature | 0 °C to room temperature | Controls the initial exothermic reaction and allows for complete methylation. wikidot.comcdnsciencepub.com |

Establishment of the S-Trityl Protecting Group

The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine in peptide synthesis. researchgate.netsigmaaldrich.com Its bulky nature can also help to reduce aggregation during solid-phase peptide synthesis (SPPS). thieme-connect.com

Chemical Routes for S-Tritylation of Cysteine

Several methods exist for the introduction of the S-trityl group onto cysteine. One common method involves the reaction of cysteine with trityl chloride in a suitable solvent. Another reported method is the treatment of cysteine with trityl alcohol in the presence of an acid such as trifluoroacetic acid (TFA). rsc.org The choice of method can depend on the specific starting material and desired reaction conditions.

The S-tritylation of cysteine is a crucial step in preparing precursors for the synthesis of N-methylated cysteine derivatives. nih.gov For instance, both Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH serve as key intermediates that can be N-methylated in good yields and purities. nih.gov

Stability and Compatibility with Other Protecting Groups

The S-trityl group exhibits a specific range of stability, which dictates its compatibility with other protecting groups used in peptide synthesis. It is considered an acid-labile group and is typically removed with trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. sigmaaldrich.compeptide.com

The S-trityl group is generally stable under basic conditions, making it compatible with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the α-amino group in SPPS. organic-chemistry.orgiris-biotech.de This orthogonality allows for the selective removal of the Fmoc group without affecting the S-trityl group during peptide chain elongation. iris-biotech.debiosynth.com

However, the S-trityl group is less stable than other acid-labile groups like tert-butyl (tBu). thieme-connect.com This difference in lability can be exploited for selective deprotection strategies. The stability of trityl-type protecting groups can be modulated by introducing electron-withdrawing or sterically demanding substituents on the phenyl rings. thieme-connect.com For example, the phenylfluorenyl group is significantly more acid-stable than the standard trityl group. thieme-connect.com

The compatibility of the S-trityl group extends to its use with Boc (tert-butoxycarbonyl) protected amino acids. The Boc group is also acid-labile but generally requires stronger acidic conditions for removal than the trityl group, allowing for some degree of selective deprotection. iris-biotech.de

Table 2: Stability and Compatibility of the S-Trityl Group

| Protecting Group | S-Trityl Stability | Deprotection Conditions for S-Trityl | Compatible Protecting Groups |

| Fmoc | Stable | Not applicable (Fmoc is base-labile) | Fmoc, Boc |

| Boc | Generally stable, but can be cleaved under strong acidic conditions used for Boc removal. | Mildly acidic conditions (e.g., dilute TFA) | Boc, Fmoc |

| tBu | Less stable | Mildly acidic conditions | tBu |

Overall Synthetic Routes to this compound

The synthesis of this compound can be approached through either a stepwise or a convergent strategy. The choice of route often depends on the availability of starting materials, desired scale of synthesis, and purification considerations.

Stepwise Synthesis Pathways

A stepwise synthesis typically involves the sequential introduction of the protecting groups onto the L-cysteine backbone. A common stepwise approach would be:

S-tritylation of L-cysteine: L-cysteine is first reacted with trityl chloride or trityl alcohol to yield S-trityl-L-cysteine. rsc.orgnih.gov

N-Boc protection: The resulting S-trityl-L-cysteine is then protected at the amino group with di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-S-trityl-L-cysteine. organic-chemistry.org

N-methylation: Finally, the N-Boc-S-trityl-L-cysteine is N-methylated using a reagent system like sodium hydride and methyl iodide to afford the target compound, this compound. wikidot.comnih.gov

This stepwise approach allows for the isolation and purification of intermediates at each stage, which can be advantageous for ensuring the purity of the final product.

Convergent Synthesis Approaches

A convergent synthesis strategy involves the preparation of protected fragments that are then combined to form the final molecule. In the context of this compound, a convergent approach might involve:

Preparation of N-Boc-N-methyl-L-cysteine: This could be achieved by first N-methylating L-cysteine and then introducing the Boc group, or by N-methylating N-Boc-L-cysteine. The latter is often preferred to avoid potential side reactions on the unprotected thiol group.

S-tritylation: The pre-formed N-Boc-N-methyl-L-cysteine is then reacted with a tritylating agent to install the S-trityl group.

Alternatively, a convergent route could start with S-trityl-L-cysteine, which is then simultaneously or sequentially reacted to introduce the N-Boc and N-methyl groups. Research has shown that N-methylation of Boc-Cys(Trt)-OH gives the corresponding N-methylated derivative in good yield and purity. nih.gov This suggests that a convergent approach starting from the readily available N-Boc-S-trityl-L-cysteine is a viable and efficient strategy.

Challenges in Synthesis and Purity Attainment

One significant challenge arises during the N-methylation process itself. For instance, methods that employ acidic conditions for the installation of the methyl group can inadvertently lead to the cleavage of acid-labile protecting groups. nih.gov In the case of S-trityl protected cysteine, acidic conditions can cause deprotection of the sulfur, followed by an undesirable side reaction where the free sulfhydryl group attacks an iminium ion intermediate, resulting in the formation of a stable thiazolidine byproduct. nih.gov This side reaction reduces the yield of the desired N-methylated product and complicates purification.

Furthermore, the synthesis of N-methyl amino acids can be generally complex, requiring multi-step procedures that may involve protecting groups not always compatible with standard peptide synthesis protocols. researchgate.netnih.gov The purification of the final N-methylated product from starting materials and byproducts also represents a considerable challenge, often requiring careful chromatographic separation to achieve high purity.

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical configuration of the α-carbon is one of the most critical aspects of synthesizing and incorporating N-methylated amino acids into peptides. These residues are significantly more susceptible to racemization under conditions where standard amino acids remain stable. pharm.or.jpcdnsciencepub.com

N-methylamino acids are highly prone to racemization during peptide bond formation. pharm.or.jpcdnsciencepub.com This heightened susceptibility is attributed to the formation of a pseudoaromatic oxazolonium ion intermediate when the carboxyl group is activated, a structure that readily loses its stereochemical memory. pharm.or.jp Consequently, coupling methods that are considered racemization-free for standard peptides, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), can cause significant racemization with N-methylated residues. pharm.or.jpcdnsciencepub.com

Research has focused on identifying coupling conditions that suppress this racemization pathway. Key factors influencing the degree of racemization include the choice of coupling reagent, additives, and the base used. highfine.com For instance, the use of N,N-diisopropylethylamine (DIEA) is often favored over stronger bases like triethylamine (B128534) (TEA) to minimize racemization. highfine.com Additives like N-hydroxysuccinimide (HONSu) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to be effective in certain contexts. nih.govcdnsciencepub.com Specifically, coupling reagents such as HATU in the presence of HOAt have demonstrated quantitative coupling efficiencies onto N-methyl amino acids with minimal epimerization. nih.gov Another study found that using a water-soluble carbodiimide (B86325) (WSCI) in combination with copper(II) chloride (CuCl2) can serve as a racemization-free coupling agent for peptides with C-terminal N-methylamino acids. pharm.or.jp

The table below summarizes findings on the extent of racemization with different coupling methods for N-methylated amino acids.

| Coupling Reagent | Additive | Base | Racemization Outcome | Reference |

| DCC | HOSu | - | Significant racemization | pharm.or.jp |

| DCC | HOBt | - | Significant racemization | pharm.or.jp |

| WSCI | CuCl₂ | - | No appreciable racemization detected | pharm.or.jp |

| HATU | HOAt | DIEA | No epimerization observed | nih.gov |

| DIC | Oxyma | - | Minimal racemization for Fmoc-L-Cys(Trt)-OH | nih.gov |

| HATU | NMM | - | Racemization observed for Fmoc-L-Ser(tBu)-OH | nih.gov |

This table is illustrative and based on findings for various N-methylated amino acids, which are indicative of the behavior of this compound.

To exert precise control over stereochemistry during synthesis, particularly for creating new chiral centers, chiral auxiliaries are often employed. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a subsequent reaction, after which it is removed. wikipedia.org This strategy is particularly relevant for the asymmetric synthesis of α-branched amino acids like α-methylcysteine.

An efficient asymmetric synthesis of both (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine has been developed using camphorsultam as a chiral auxiliary. nih.govsigmaaldrich.com In this approach, a camphorsultam derivative is stereoselectively alkylated with methyl iodide. nih.gov The bulky chiral auxiliary directs the approach of the methyl group, leading to the formation of the desired stereoisomer with high selectivity. nih.gov After the alkylation step, the auxiliary is cleaved, and the resulting α-methylcysteine is subsequently protected to yield the final product. nih.gov

Another widely used class of chiral auxiliaries includes pseudoephedrine and its analogue pseudoephenamine. wikipedia.orgnih.gov These can be converted into amides, and the subsequent enolate can be alkylated with high diastereoselectivity, guided by the stereogenic centers on the auxiliary. wikipedia.orgnih.gov After the key alkylation step, the auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid. nih.gov

General Steps in Chiral Auxiliary-Mediated Synthesis of α-Methylcysteine:

Acylation of the chiral auxiliary (e.g., camphorsultam) with a cysteine-derived precursor. nih.gov

Deprotonation with a strong base (e.g., n-BuLi) to form a chiral enolate. nih.gov

Stereoselective alkylation of the enolate with methyl iodide, where the auxiliary directs the facial approach of the electrophile. nih.gov

Hydrolysis to cleave the chiral auxiliary, yielding the α-methylcysteine core. nih.gov

Protection of the thiol group (e.g., with a trityl group) and the amino group (e.g., with Fmoc or Boc). nih.gov

When a synthetic route produces a racemic or diastereomeric mixture of an amino acid, a resolution step is necessary to isolate the desired pure enantiomer. libretexts.org The most common method for resolving racemic amino acids is through the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic mixture with a pure, enantiomerically-rich chiral resolving agent. libretexts.orgtcichemicals.com Since this compound is a carboxylic acid, a chiral base (an optically active amine) would be used as the resolving agent. The reaction creates a pair of diastereomeric salts (e.g., L-acid/D-base and D-acid/D-base), which have different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization or chromatography. libretexts.org Once a single diastereomer is isolated, treatment with a non-chiral acid breaks the salt, regenerating the pure enantiomer of the amino acid and the resolving agent, which can often be recovered. libretexts.org

Alternatively, if the carboxylic acid is first esterified, the basic amine function can be used for resolution with a chiral acid, such as tartaric acid. libretexts.org Enzymatic resolution is another powerful technique, where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the two forms. libretexts.org

Selective Deprotection of the Boc Group

The N-Boc group is a cornerstone of modern peptide synthesis, valued for its stability under a variety of conditions and its facile removal under acidic conditions. rsc.org Its deprotection from the N-methylated amine of this compound requires careful consideration of the reaction conditions to ensure selectivity, especially in the presence of the acid-sensitive S-trityl group.

Acid-Labile Deprotection Conditions and Scavenger Considerations

The most common method for Boc group removal is acidolysis. youtube.com Strong acids such as trifluoroacetic acid (TFA) are frequently employed, typically in a solvent like dichloromethane (B109758) (DCM). reddit.com The reaction proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine.

However, the S-trityl group is also susceptible to cleavage under strongly acidic conditions. To achieve selective N-Boc deprotection, carefully controlled, milder acidic conditions are often necessary. The choice of acid and its concentration are critical. For instance, while high concentrations of TFA (e.g., 95%) will cleave both Boc and Trt groups, lower concentrations may favor Boc removal. nih.gov Alternative acidic reagents, such as hydrogen chloride (HCl) in an organic solvent like dioxane, can also be used. reddit.com

A crucial aspect of Boc deprotection, particularly when dealing with trityl-protected cysteine, is the use of scavengers. The cleavage of the Boc group generates a tert-butyl cation, a reactive electrophile that can lead to unwanted side reactions, such as alkylation of the deprotected thiol. Similarly, the trityl cation formed upon premature S-trityl cleavage can re-alkylate the thiol or other nucleophilic residues. Trialkylsilanes, most notably triisopropylsilane (TIS), are highly effective scavengers that trap these carbocations through hydride transfer, preventing side reactions and ensuring the integrity of the desired product. acs.org

| Reagent/System | Conditions | Purpose | Reference |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Varying concentrations (e.g., 20% to 95%) | Boc deprotection; higher concentrations also cleave S-Trityl | reddit.comsigmaaldrich.com |

| Hydrogen Chloride (HCl) in Dioxane | Typically 4M solution | Boc deprotection | reddit.com |

| Oxalyl chloride in Methanol (B129727) | Room temperature, 1-4 hours | Mild and selective N-Boc deprotection | nih.govrsc.org |

| p-Toluenesulfonic acid (pTSA)-based Deep Eutectic Solvent | Room temperature | "Green" and efficient Boc deprotection | mdpi.com |

| Triisopropylsilane (TIS) | Added to acidic cleavage mixture | Scavenger for tert-butyl and trityl cations | acs.org |

Orthogonal Deprotection Strategies in Multicomponent Systems

In the synthesis of complex peptides or molecules with multiple protecting groups, orthogonal deprotection strategies are paramount. This involves using protecting groups that can be removed under distinct conditions without affecting others. While both Boc and Trt groups are acid-labile, their sensitivities can be exploited for selective removal. The S-trityl group is generally more acid-labile than the Boc group. However, derivatives of the trityl group, such as the methoxytrityl (Mmt) group, are even more acid-sensitive and can be removed with very dilute acid, leaving both Boc and Trt groups intact. nih.gov

Conversely, to selectively remove the Boc group in the presence of the S-trityl group, conditions must be finely tuned. While challenging, it is often more practical to employ a protecting group strategy where the N-terminal protection is significantly more labile or is removed by an entirely different mechanism. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine), is a common orthogonal partner to the acid-labile Boc and side-chain protecting groups. rsc.org In a scenario involving this compound, one could first perform reactions at the carboxyl terminus, then selectively deprotect the Boc group under mild acidic conditions with careful monitoring, or replace the Boc group with an Fmoc group for subsequent steps.

Selective Deprotection and Reactions of the S-Trityl Group

The S-trityl group is a bulky and highly effective protecting group for the thiol functionality of cysteine. Its removal liberates a highly reactive thiol group, which can then participate in a variety of subsequent transformations.

Cleavage Conditions for S-Trityl Protection

The S-trityl group is readily cleaved under acidic conditions, often concurrently with Boc group removal using TFA. sigmaaldrich.com A standard cleavage cocktail for peptides synthesized using Fmoc chemistry, which often employ Trt protection for cysteine, is a mixture of TFA, a scavenger such as TIS, and water. nih.gov The acid protonates the sulfur, and the stable trityl cation departs. The presence of scavengers like TIS is critical to irreversibly trap the trityl cation as triphenylmethane, preventing the reversible re-tritylation of the liberated thiol. nih.gov

In some strategies, simultaneous deprotection and oxidation can be achieved. For example, treatment with iodine can effect the removal of the S-trityl group and directly lead to the formation of a disulfide bond. sigmaaldrich.com Thallium(III) trifluoroacetate (B77799) is another reagent that can be used for on-resin cleavage and disulfide formation. sigmaaldrich.com

| Reagent/Cocktail | Conditions | Outcome | Reference |

| TFA/TIS/H₂O | e.g., 95:2.5:2.5 for 1-2 hours | Cleavage of S-Trityl group to free thiol | nih.gov |

| TFA/TIS/H₂O/DMS | e.g., 90:2.5:2.5:5 | Improved purity in S-Trityl cleavage | acs.org |

| Iodine (I₂) | In solvents like DCM, MeOH, or aqueous acetic acid | Simultaneous deprotection and disulfide bond formation | sigmaaldrich.com |

| N-Chlorosuccinimide (NCS) in TFA/DCM | On-resin, 15 minutes | Single-step deprotection and disulfide assembly | acs.org |

| 20% Dichloroacetic acid in DCM | 10 minutes | Potential for milder Trityl removal | sigmaaldrich.com |

Thiol Reactivity Post-Deprotection (e.g., Disulfide Bond Formation)

Once the S-trityl group is removed, the free thiol of the N-methyl-L-cysteine residue is available for further reactions. The most common and biologically relevant transformation is the formation of a disulfide bond. This can occur through intramolecular cyclization or intermolecular dimerization.

Oxidation of the thiol to a disulfide can be achieved through various methods. Mild oxidation, such as exposure to air at a slightly basic pH, can facilitate disulfide bond formation, particularly in dilute solutions to favor intramolecular cyclization. acs.org More controlled oxidation can be performed using reagents like iodine, potassium ferricyanide, or by employing systems like N-chlorosuccinimide (NCS) activated by TFA. sigmaaldrich.comacs.org The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, where these linkages are crucial for maintaining the correct three-dimensional structure. nih.govyoutube.com

Beyond disulfide formation, the nucleophilic thiol can participate in other reactions, such as Michael additions to α,β-unsaturated systems or alkylation with various electrophiles, allowing for the introduction of a wide range of functionalities. ub.edu

Reactions at the Carboxyl Terminus

The carboxylic acid moiety of this compound is a handle for elongation of a peptide chain or for conjugation to other molecules. Standard peptide coupling reagents are used to activate the carboxyl group, facilitating the formation of an amide bond with the amino group of another amino acid or a resin.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. youtube.com More modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings which can be a concern with N-methylated amino acids. nih.gov

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions, which are fundamental steps in the synthesis of peptide analogs and other complex organic molecules.

Esterification: The synthesis of esters from this compound is typically achieved under standard conditions. For instance, reaction with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester. Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol is another viable route.

Amidation: The formation of amides from this compound is a critical reaction, particularly for its incorporation into peptide chains. This is typically achieved through peptide coupling reactions where the carboxylic acid is activated and then reacted with the amino group of another amino acid or a primary or secondary amine. The presence of the N-methyl group can introduce steric hindrance, sometimes requiring more forceful coupling conditions or specialized reagents to achieve high yields.

A general approach for the synthesis of N-Boc protected secondary amines involves a tandem direct reductive amination/N-Boc protection procedure. nih.gov For instance, the reaction of an aldehyde with an amine, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), can produce the desired N-Boc protected secondary amine in good yield. nih.gov While this is a general method, the direct amidation of this compound would follow the principles of peptide coupling.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation (Peptide Coupling) | Amine, Coupling Reagent (e.g., HATU, HBTU) | Amide |

Activation Strategies for Peptide Coupling

The incorporation of N-methylated amino acids into a peptide sequence is known to be challenging due to the increased steric bulk around the nitrogen atom, which can slow down the coupling reaction and increase the risk of side reactions, particularly racemization. nih.govuni-kiel.de Therefore, the choice of activation strategy for this compound is crucial for successful peptide synthesis.

Common coupling reagents used for standard peptide synthesis can be less effective for N-methylated amino acids. More potent activating reagents are often required to achieve efficient coupling. peptide.com

Effective Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective coupling reagent for sterically hindered amino acids, including N-methylated ones. nih.govpeptide.compeptide.com It is often used in combination with a base like N,N-diisopropylethylamine (DIEA) or collidine. nih.govpeptide.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium (B103445) salt-based reagent is particularly effective for coupling N-methylated amino acids. peptide.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): When used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), PyBOP can also facilitate the coupling of N-methyl amino acids. peptide.com

To minimize racemization, which is a significant concern for cysteine derivatives, certain strategies can be employed: acs.orgnih.gov

Avoiding Pre-activation: Directly adding the coupling reagent to the mixture of the amino acid and the amine component without a pre-activation step can reduce the extent of racemization. acs.orgnih.gov

Choice of Base: Using a weaker base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of stronger bases like DIEA can help suppress racemization. acs.org

Solvent: Performing the coupling in a less polar solvent mixture, such as CH₂Cl₂-DMF, can also be beneficial. acs.org

| Coupling Reagent | Additive/Base | Key Advantages |

| HATU | DIEA or Collidine | Highly effective for sterically hindered couplings. nih.govpeptide.compeptide.com |

| PyAOP | DIEA or Collidine | Particularly effective for N-methyl amino acids. peptide.com |

| PyBOP | HOAt | Good for suppressing racemization. peptide.com |

Stability and Degradation Pathways

The stability of this compound is largely dictated by the lability of its protecting groups under various conditions. Understanding its stability profile is essential for its proper storage and handling during multi-step syntheses.

Chemical Stability under Varying pH and Temperature Conditions

The stability of this compound is influenced by both pH and temperature.

pH Stability:

Acidic Conditions: The S-trityl group is known to be acid-labile and can be cleaved by treatment with acids such as acetic acid or trifluoroacetic acid (TFA). total-synthesis.com The stability of the trityl group can be modulated by the presence of electron-donating or withdrawing substituents on the phenyl rings. thieme-connect.comacs.orgacgpubs.org The N-Boc group is also susceptible to cleavage under acidic conditions. organic-chemistry.org Therefore, the compound is not stable at low pH.

Basic Conditions: The compound is generally more stable under basic conditions. The Boc and trityl groups are resistant to cleavage by bases. However, strong bases could potentially lead to other side reactions.

Temperature Stability: N-Boc-S-trityl-L-cysteine, a related compound, has a melting point in the range of 143-146 °C, indicating good thermal stability at room temperature and moderately elevated temperatures. chemicalbook.comchemicalbook.com this compound is expected to have comparable thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

| Condition | Effect on N-Boc group | Effect on S-Trityl group |

| Low pH (Acidic) | Cleavage | Cleavage |

| High pH (Basic) | Stable | Stable |

| High Temperature | Potential for degradation | Potential for degradation |

Identification of Potential Side Reactions During Synthetic Manipulations

Several side reactions can occur during the synthesis and manipulation of this compound.

Racemization: Cysteine derivatives are particularly prone to racemization during activation for peptide coupling, especially in the presence of a base. acs.orgnih.govbachem.com The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization. uni-kiel.de As mentioned previously, careful selection of coupling reagents, bases, and reaction conditions is necessary to minimize this side reaction. acs.org

Premature Deprotection: Due to the acid-lability of both the Boc and trityl groups, exposure to acidic conditions during workup or chromatography can lead to their premature removal, resulting in undesired byproducts.

Thiazolidine Formation: During the N-methylation of N-Boc-S-trityl-L-cysteine, if the reaction is not carefully controlled, side reactions can occur. For instance, in the synthesis of N-methyl cysteine derivatives, the use of acidic conditions for the reductive installation of the methyl group can lead to the deprotection of the sulfur and subsequent cyclization to form a thiazolidine derivative. nih.gov

Guanidinylation: In peptide synthesis, uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminus of a peptide to form a guanidine (B92328) moiety, which terminates the peptide chain. This can be avoided by pre-activating the amino acid before adding it to the peptide-resin.

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. beilstein-journals.orgrsc.org The use of this compound in this methodology is critical for specific applications.

The incorporation of cysteine residues into peptide sequences is fundamental for forming disulfide bridges, which are vital for the structural integrity and biological activity of many peptides and proteins. nih.gov this compound allows for the site-specific introduction of an N-methylated cysteine. The bulky and acid-labile trityl group effectively protects the thiol side chain, preventing unwanted side reactions during synthesis. nih.govresearchgate.net The Boc group, also acid-labile, protects the N-terminal amine during the coupling of subsequent amino acids. youtube.com

The trityl protecting group is particularly advantageous as it is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, yielding a free sulfhydryl group. sigmaaldrich.com This allows for the subsequent formation of disulfide bonds through oxidation. The compatibility of the Boc/Trt protection scheme with standard SPPS protocols makes this compound a versatile reagent. peptide.comacs.org

N-methylation of the peptide backbone is a key strategy for modulating the pharmacological properties of peptides, such as metabolic stability, membrane permeability, and receptor affinity. researchgate.netspringernature.com this compound is a direct precursor for introducing N-methylcysteine into a peptide chain. The pre-methylated nitrogen atom circumvents the need for on-resin methylation steps, which can sometimes be inefficient or lead to side reactions. nih.gov

Research has shown that S-trityl cysteine derivatives are excellent precursors for the synthesis of protected N-methyl-cysteines. nih.gov The methylation of Boc-Cys(Trt)-OH can produce the N-methylated derivative in good yields, which can then be directly used in SPPS. nih.gov This approach simplifies the synthesis of N-methylated peptides and provides a reliable method for their production. nih.gov

The synthesis of certain peptide sequences can be challenging due to factors like steric hindrance or the formation of secondary structures on the solid support. The incorporation of N-methylated amino acids, including N-methylcysteine, can be particularly difficult due to the reduced nucleophilicity of the N-methylated amine.

To overcome these challenges, specialized coupling reagents are often employed. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been successfully used to facilitate the coupling of sterically hindered N-methylated amino acids. nih.govuiw.edu In the synthesis of peptide fragments containing N-methylcysteine, HATU activation has been shown to be effective. nih.gov Microwave-assisted coupling has also emerged as a powerful technique to enhance the efficiency of difficult coupling steps in SPPS, including those involving N-methylated residues. acs.orgspringernature.com

Table 1: Coupling Reagents for Challenging SPPS Steps Involving N-Methylated Amino Acids

| Coupling Reagent | Additive | Application Notes |

| HATU | HOAt | Effective for coupling sterically hindered N-methylated amino acids. nih.govuiw.edu |

| HBTU | HOBt | Commonly used, but may be less efficient than HATU for N-methylated residues. google.com |

| PyBOP | --- | Another phosphonium-based reagent used for difficult couplings. |

| COMU | --- | A third-generation uronium-type coupling reagent with high efficiency. |

Design and Synthesis of Conformationally Constrained Peptides

The introduction of conformational constraints into peptides is a key strategy for enhancing their biological activity, selectivity, and metabolic stability. N-methylation of the peptide backbone is a powerful tool for this purpose, as it restricts the rotation around the N-Cα bond and can favor specific secondary structures. researchgate.netresearchgate.net this compound provides a gateway to incorporating these N-methylated residues at specific sites within a peptide sequence.

Peptide cyclization is a widely used technique to create conformationally rigid structures that can mimic the bioactive conformations of natural peptides or protein loops. nih.gov The N-methyl group from this compound influences the conformational preferences of the linear peptide precursor, which can pre-organize it for efficient macrocyclization. springernature.com This modification, combined with cyclization, can lead to peptides with significantly improved pharmacokinetic properties, including membrane permeability and oral bioavailability. researchgate.netnih.gov

One of the most direct applications of this building block is in the formation of cyclic peptides via disulfide bonds. After incorporation of the N-methylated cysteine residue into a peptide chain, the Trityl group can be selectively removed, and the resulting free thiol can be oxidized to form a disulfide bridge with another cysteine residue in the sequence. Research has demonstrated the synthesis of N-methyl cystine-containing peptides using this approach, where the N-methylation provides geometric constraints on the resulting macrocycle. nih.govresearchgate.net

Table 1: Examples of N-Methylated Cyclic Peptides and Cyclization Methods This table presents examples of N-methylated cyclic peptides from the literature, illustrating the types of structures that can be accessed using N-methylated amino acid building blocks. While not all precursors are explicitly this compound, the synthetic principles are directly applicable.

| Peptide Class/Name | Number of N-Methylations | Cyclization Method | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclo(Ala)5 Analogue | 1 | DPPA, K2HPO4 | 52% | researchgate.net |

| Cyclo(Ala)5 Analogue | 2 | DPPA, K2HPO4 | 45% | researchgate.net |

| Somatostatin Analogue | 3 | On-resin cyclization (side-chain to backbone) | 15% | researchgate.net |

| RGD Peptide Analogue | 2 | HATU/HOAt | 22% | researchgate.net |

The term "engineered disulfide linkages" refers to the rational design of disulfide bonds to confer specific structural and stability properties to a peptide or protein. Introducing an N-methyl group adjacent to a cysteine residue that forms a disulfide bridge is a powerful engineering strategy. This modification directly impacts the local backbone conformation, altering the dihedral angles (φ and ψ) and restricting the peptide's flexibility. nih.gov

Precursor for Chemically Modified Biomolecules

Beyond constraining peptide geometry, this compound is a versatile precursor for creating more complex, chemically modified biomolecules. The orthogonal protecting groups allow for the selective unmasking of either the N-terminus (after Boc removal) or the thiol group (after Trt removal) for subsequent chemical reactions.

The conjugation of peptides to polymeric backbones like dextran (B179266) is a common strategy to improve solubility, increase plasma half-life, and reduce immunogenicity. biosyn.com Dextran is a biocompatible, hydrophilic polysaccharide with multiple hydroxyl groups that can be activated for conjugation. biosyn.comnih.gov

While specific literature detailing the conjugation of peptides derived from this compound to dextran is not widely available, established chemical principles support its feasibility. A peptide containing an N-methyl-cysteine residue can be synthesized and, following deprotection of the Trityl group to expose the thiol, conjugated to an activated dextran. Common methods for thiol-specific conjugation include reacting the peptide with dextran that has been functionalized with maleimide (B117702) or vinyl sulfone groups. creative-biolabs.comnih.gov This would result in a stable thioether linkage, covalently attaching the peptide to the polymer scaffold.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govnih.gov N-methylation is a cornerstone of peptidomimetic design because it blocks the amide N-H, a key site for proteolytic cleavage, and introduces conformational constraints. researchgate.netnih.gov

This compound is an ideal building block for constructing peptidomimetic scaffolds. For example, cysteine derivatives are used to synthesize thiazolidine-based scaffolds, which act as potent β-turn mimetics. researchgate.net Incorporating an N-methylated cysteine into such a structure would further rigidify the scaffold and enhance its drug-like properties. The N-methyl group modifies polarity, hydrogen bonding capacity, and steric profile, all critical factors in the rational design of peptidomimetics that interact with biological targets. nih.govnih.gov

Table 2: Peptidomimetic Strategies Potentially Incorporating N-Methyl-Cysteine This table outlines established peptidomimetic strategies where a building block like this compound could be incorporated to enhance structural and functional properties.

| Peptidomimetic Strategy | Description | Role of N-Methyl-Cysteine | Reference |

|---|---|---|---|

| Backbone N-Alkylation | Substitution of amide protons with alkyl (e.g., methyl) groups to increase proteolytic stability and modulate conformation. | Direct incorporation of the N-methyl group into the peptide backbone. | nih.govnih.gov |

| Heterocyclic Scaffolds | Replacement of parts of the peptide backbone with stable heterocyclic rings (e.g., thiazolidine, oxazole). | The cysteine thiol can be used to form the heterocycle (e.g., thiazolidine), while the N-methyl group adds further conformational control. | researchgate.netnih.gov |

| Disulfide Mimetics | Replacement of a disulfide bridge with a more stable, non-reducible linkage (e.g., dicarba bridge). | While not directly forming the mimetic, N-methylation adjacent to the bridge site in the parent peptide can help define the optimal geometry for the mimetic design. | nih.gov |

Ubiquitination is a post-translational modification where the 76-amino acid protein ubiquitin is attached to a substrate protein, regulating a vast array of cellular processes. The chemical synthesis of homogeneously ubiquitinated peptides is essential for studying these pathways. A key challenge is the formation of the C-terminal thioester of ubiquitin, which is the reactive intermediate in the ligation process.

A novel and powerful strategy utilizes N-methylcysteine as a latent thioester. In this approach, a peptide sequence ending in a protected N-methylcysteine residue is synthesized. This N-methylcysteine moiety can be induced to undergo an N→S acyl transfer, rearranging the peptide bond into a thioester bond at the C-terminus. This method has been successfully applied to the total chemical synthesis of ubiquitin thioester, a critical reagent for producing ubiquitinated proteins and peptides for biochemical and structural analysis. researchgate.netnih.gov The use of a precursor like this compound allows for the straightforward incorporation of this N-methylcysteine residue at the desired position during solid-phase peptide synthesis.

Use in Asymmetric Synthesis Beyond Peptides

While this compound is a well-established building block in peptide chemistry, its inherent chirality and sterically demanding protecting groups also make it a valuable precursor for non-peptidic applications. Its utility extends into the realm of asymmetric organic synthesis, where the defined stereochemistry of the L-cysteine backbone is leveraged to create other valuable chiral molecules. This is particularly evident in the synthesis of complex, non-proteinogenic amino acids and in providing stereochemical control in various organic reactions.

One of the significant applications of cysteine derivatives in asymmetric synthesis is the generation of α-alkylated amino acids, such as α-methyl cysteine. These α,α-disubstituted amino acids are of great interest as they can induce stable secondary structures in peptides and often exhibit enhanced resistance to enzymatic degradation.

A notable strategy for the asymmetric synthesis of α-methyl cysteine derivatives involves the use of a chiral auxiliary. nih.govresearchgate.net In this approach, a precursor molecule is temporarily joined to a chiral auxiliary to guide the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an efficient synthesis of both (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine has been developed using camphorsultam as the chiral auxiliary. nih.govresearchgate.netresearchgate.net

The process begins with the acylation of (1R)-(+)- or (1S)-(-)-2,10-camphorsultam with a thiazoline-based cysteine precursor. researchgate.net The resulting N-acylated camphorsultam creates a rigid chiral environment around the α-carbon. This intermediate is then subjected to stereoselective alkylation with methyl iodide (MeI) in the presence of a strong base like n-butyllithium (n-BuLi). researchgate.netresearchgate.net The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming methyl group to the opposite face with high diastereoselectivity. researchgate.net Specifically, alkylation occurs from the β-face. researchgate.netresearchgate.net

Following the key methylation step, the chiral auxiliary is cleaved under acidic hydrolysis. Subsequent protection of the free amine with a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol with a trityl group yields the desired orthogonally protected α-methyl cysteine derivative. nih.govresearchgate.net This method demonstrates how the stereocenter from a simple chiral starting material can be used, in conjunction with a recoverable auxiliary, to create a new, more complex stereocenter with a high degree of control. nih.govresearchgate.net

| Step | Reagents & Conditions | Outcome | Reference |

| Acylation | (1R)-(+)-2,10-camphorsultam, ethyl 2-phenylthiazoline 4-carboxylate | Formation of (+)-2-phenylthiazolinylcamphorsultam | researchgate.net |

| Alkylation | Methyl iodide (MeI), n-Butyllithium (n-BuLi) | Stereoselective methylation to introduce the α-methyl group | researchgate.netresearchgate.net |

| Hydrolysis | Acidic conditions | Cleavage of the camphorsultam auxiliary to yield (S)-α-methylcysteine | researchgate.netresearchgate.net |

| Protection | Trityl alcohol, Fmoc-OSu | Furnishes the fully protected (S)-N-Fmoc-S-trityl-α-methylcysteine | nih.govresearchgate.net |

The use of this compound itself as a recoverable chiral auxiliary to direct the stereochemistry of other transformations, such as aldol (B89426) or Diels-Alder reactions, is not extensively documented. In many synthetic contexts, the N-Boc and S-trityl groups function primarily as protecting groups rather than as components of a directing auxiliary that is later removed. nih.govresearchgate.net

However, the principles of stereocontrol demonstrated by related sulfur-containing chiral auxiliaries suggest the potential for such applications. Chiral auxiliaries are powerful tools in synthesis, temporarily imparting their chirality to a substrate to control the formation of new stereocenters. wikipedia.org For example, chiral 1,3-thiazolidine-2-thiones, which are also derived from amino acids and contain a sulfur atom within their ring structure, are highly effective in controlling the stereochemical outcome of aldol reactions. scielo.org.mx They can direct the formation of specific syn- or anti-aldol products with high diastereoselectivity, often with selectivities complementary to those of the more common Evans oxazolidinone auxiliaries. scielo.org.mx

Theoretically, the well-defined stereocenter and the significant steric bulk of the S-trityl group in this compound could provide the necessary facial bias to influence the approach of a reagent to a prochiral center attached to the molecule. For the compound to function as a practical auxiliary, it would need to be attached to a substrate, direct a stereoselective reaction, and then be efficiently cleaved and recovered. While its primary role remains that of a chiral building block, the structural elements for influencing stereochemistry are clearly present, indicating a potential for future development in the field of asymmetric synthesis.

Advanced Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and purity of N-Boc-N-methyl-S-trityl-L-cysteine. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for each type of proton. The bulky trityl and Boc protecting groups dominate the spectrum. The numerous aromatic protons of the trityl group typically appear as a complex multiplet in the range of 7.20-7.50 ppm. The nine equivalent protons of the tert-butyl group (Boc) produce a sharp singlet around 1.40 ppm. The N-methyl group shows a singlet at approximately 2.70-2.90 ppm. The protons of the cysteine backbone (α-CH and β-CH₂) exhibit more complex patterns, often appearing as multiplets due to coupling.

¹³C NMR: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the Boc group resonates around 155 ppm, while the carboxylic acid carbonyl is found further downfield, typically near 175 ppm. The quaternary carbon of the Boc group appears around 80 ppm. The carbons of the trityl group produce a series of signals in the aromatic region (127-145 ppm), including a characteristic signal for the quaternary carbon to which the sulfur is attached (around 67 ppm). The N-methyl carbon signal is observed at approximately 30-35 ppm.

Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF) for Molecular Mass and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer is commonly used.

The compound has a molecular formula of C₂₈H₃₁NO₄S and a monoisotopic molecular weight of approximately 477.1974 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In ESI-MS, the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 478.2052 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. HRMS provides the high mass accuracy necessary to confirm the elemental composition, distinguishing it from other molecules with the same nominal mass.

Fragmentation analysis (MS/MS) can provide further structural confirmation. Common fragmentation pathways for protected amino acids include the loss of the Boc group (a loss of 100 Da) or the trityl group (a loss of 243 Da). nih.govacs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a vital tool for confirming the stereochemical integrity of the chiral center in this compound. As an L-amino acid derivative, the compound is expected to exhibit a characteristic CD spectrum. researchgate.netnih.gov The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound displays several key absorption bands. A strong, broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid. The C=O stretching vibrations are particularly informative. The carbonyl of the Boc protecting group usually appears as a strong band around 1680-1700 cm⁻¹. researchgate.net The carboxylic acid carbonyl stretch is found at a higher frequency, typically between 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic trityl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The N-H bending of the carbamate (B1207046) can also be seen around 1500-1530 cm⁻¹. researchgate.netuwec.edunih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. who.intjocpr.com Due to the non-polar nature of the trityl and Boc groups, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to achieve good separation of the main compound from any starting materials, by-products, or degradation products. tandfonline.comgoogle.com

Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, typically with detection at a wavelength where the aromatic trityl group absorbs strongly (e.g., 254 nm). Method development involves optimizing parameters such as the column, mobile phase composition, gradient profile, and flow rate to ensure accurate and reproducible purity analysis. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination (e.g., SFC-HPLC)

The introduction of a methyl group on the nitrogen atom of the cysteine backbone in this compound adds a layer of complexity to its synthesis and purification. Ensuring the enantiomeric purity of the final product is critical, as the presence of the undesired D-enantiomer can have significant impacts on the stereochemistry and biological activity of peptides or other chiral structures synthesized from this building block. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), stands as a powerful tool for this purpose.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, reduced analysis times, and lower environmental impact compared to traditional normal-phase HPLC. researchgate.net The use of supercritical CO2 as the primary mobile phase component, often modified with a small amount of an organic solvent like methanol or ethanol, allows for rapid analysis with excellent resolution. bohrium.com For N-protected amino acids, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. columnex.com

In a typical SFC-HPLC analysis for the enantiomeric purity of this compound, a chiral column, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) based column, would be employed. The separation relies on the differential interaction of the L- and D-enantiomers with the chiral stationary phase, leading to different retention times. The elution order of the enantiomers can be influenced by the specific CSP and the mobile phase composition.

Illustrative Research Findings:

| Parameter | Value |

| Chromatography System | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (L-enantiomer) | 4.2 min |

| Retention Time (D-enantiomer) | 5.8 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) | > 99.5% |

This table presents illustrative data for the chiral SFC analysis of this compound, as specific research findings for this compound are not publicly available. The values are based on typical separation parameters for related N-Boc-N-methyl amino acids.

Size Exclusion Chromatography for Polymer Conjugates

The S-trityl and N-Boc protecting groups on cysteine derivatives can be strategically employed in the synthesis of functional polymers and bioconjugates. For instance, the cysteine moiety can be used as a point of attachment for polymer chains, or the entire molecule can be incorporated into a larger polymer structure. Size Exclusion Chromatography (SEC) is an indispensable technique for characterizing the resulting polymer conjugates. specificpolymers.com

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as high molecular weight polymers or conjugates, elute earlier from the column than smaller molecules. This technique is crucial for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw), and the polydispersity index (PDI) of the polymer conjugate. nih.gov This information is vital for understanding the physical properties and batch-to-batch consistency of the material. The analysis of cationic polymers by SEC often requires specific column chemistries and mobile phase conditions to prevent non-specific interactions. chromatographyonline.com

Illustrative Research Findings:

Consider a scenario where this compound is conjugated to a polyethylene (B3416737) glycol (PEG) polymer. SEC analysis would be performed to confirm the successful conjugation and to characterize the resulting PEG-cysteine conjugate.

| Parameter | Unconjugated PEG | PEG-Cysteine Conjugate |

| SEC Column | Aqueous SEC Column | Aqueous SEC Column |

| Mobile Phase | Phosphate Buffered Saline | Phosphate Buffered Saline |

| Elution Volume (Ve) | 15.2 mL | 12.5 mL |

| Mn ( g/mol ) | 5,000 | 5,477 |

| Mw ( g/mol ) | 5,100 | 5,600 |

| PDI (Mw/Mn) | 1.02 | 1.02 |

This table provides illustrative SEC data for a hypothetical polymer conjugate of this compound. The shift in elution volume and the increase in molecular weight are indicative of successful conjugation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound like this compound.

The theoretical elemental composition is calculated from the molecular formula, which for this compound is C₂₈H₃₁NO₄S. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of the sample at a high temperature and the quantitative detection of the resulting gases (CO₂, H₂O, N₂, and SO₂).

Research Findings:

The following table presents the theoretical and hypothetical experimental elemental analysis data for this compound. The close agreement between the calculated and found values would confirm the elemental composition and high purity of the synthesized compound.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon | 70.41 | 70.35 |

| Hydrogen | 6.54 | 6.58 |

| Nitrogen | 2.93 | 2.91 |

| Sulfur | 6.71 | 6.68 |

Theoretical and Computational Chemistry Studies

Conformational Analysis of Protected Cysteine Derivatives

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of flexible molecules like N-Boc-N-methyl-S-trityl-L-cysteine. While specific MM and MD studies on this exact compound are not extensively documented in publicly available literature, principles from studies on related N-methylated and S-trityl-containing peptides can be applied. nih.govnih.gov

MD simulations can reveal the dynamic behavior of the molecule in different solvent environments. nih.gov For instance, simulations could predict the fluctuations of the bulky trityl group and the orientation of the Boc group relative to the N-methyl group and the cysteine side chain. These simulations can identify low-energy conformational families and the barriers to interconversion between them.

A hypothetical molecular dynamics simulation of this compound could track key dihedral angles over time to understand the flexibility of the molecule. The table below illustrates the kind of data that could be generated.

| Dihedral Angle | Description | Predicted Average Value (degrees) | Predicted Fluctuation (± degrees) |

|---|---|---|---|

| Φ (C'-N-Cα-C') | Backbone Dihedral | -70 | 15 |

| Ψ (N-Cα-C'-N) | Backbone Dihedral | 140 | 20 |

| ω (Cα-C'-N-Cα) | Peptide Bond Dihedral | 180 (trans) / 0 (cis) | 5 |

| χ1 (N-Cα-Cβ-S) | Side Chain Dihedral | -60 | 10 |

| θ (Cα-N-C(Boc)-O) | Boc Group Orientation | 175 | 10 |

Preferred Rotamers and Stereoelectronic Effects

The combination of the N-methyl and S-trityl groups imposes significant steric constraints, influencing the preferred rotameric states of the cysteine side chain (χ1 angle). The bulky trityl group likely favors staggered conformations to minimize steric clashes with the backbone and the N-terminal protecting groups.

N-methylation of amino acids is known to have a significant impact on the peptide backbone conformation. researchgate.netnih.gov It eliminates the amide proton, preventing the formation of hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets. monash.edu Furthermore, N-methylation can lower the energy barrier for cis-trans isomerization of the amide bond, although the steric bulk of the Boc group might counteract this effect. nih.govrsc.org

Stereoelectronic effects, which involve the interaction of orbitals, also play a role in determining the molecule's conformation. For instance, the orientation of the lone pair of electrons on the nitrogen atom and the sulfur atom can influence the stability of different rotamers. Studies on related systems suggest that interactions between molecular orbitals contribute to stabilizing effects. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity.

Studies on N-methylated amino acids have shown that N-methylation leads to a higher (less negative) HOMO energy compared to their non-methylated counterparts, which can be indicative of increased nucleophilicity. nih.govrsc.org Concurrently, N-methylation often decreases the HOMO-LUMO gap. nih.govrsc.org The bulky electron-donating trityl group on the sulfur atom would also be expected to influence the electronic distribution and reactivity at the sulfur center.

The following table summarizes predicted electronic properties based on DFT calculations for analogous compounds.

| Property | Predicted Value for this compound | Reference Compound Data |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | N-methylated amino acids show higher HOMO energies than their native counterparts. nih.govrsc.org |

| LUMO Energy | ~ -0.5 eV | - |

| HOMO-LUMO Gap | ~ 6.0 eV | N-methylation decreases the HOMO-LUMO gap. nih.govrsc.org |

| Dipole Moment | Increased compared to non-methylated analog | N-methylation leads to an increase in dipole moment. nih.govrsc.org |

Transition State Analysis for Key Synthetic Steps

Quantum chemical calculations are invaluable for studying reaction mechanisms, including the identification and characterization of transition states. Key synthetic steps involving this compound include the removal of the Boc and trityl protecting groups.

The acid-catalyzed deprotection of the N-Boc group proceeds through a protonated intermediate, followed by the release of isobutene and carbon dioxide. total-synthesis.com Computational modeling can elucidate the structure and energy of the transition state for this process, revealing the influence of the N-methyl and S-trityl groups on the reaction barrier. researchgate.netacs.org Similarly, the cleavage of the S-trityl group, typically under acidic conditions or with specific reagents, involves the formation of a stable trityl cation. Transition state analysis can provide insights into the kinetics and mechanism of this deprotection step.

Molecular Modeling of Chemical Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict and analyze the interactions of this compound with other molecules, including biological macromolecules like enzymes.

While S-trityl-L-cysteine itself is known to be an inhibitor of the mitotic kinesin Eg5, the introduction of the N-Boc and N-methyl groups would significantly alter its binding properties. mdpi.com The bulky and hydrophobic trityl group is likely to engage in van der Waals and hydrophobic interactions within a binding pocket. nih.gov The N-Boc and N-methyl groups would prevent the formation of specific hydrogen bonds that might be crucial for the binding of the parent S-trityl-L-cysteine.

Molecular docking studies could be employed to virtually screen for potential protein targets of this compound. These simulations would place the molecule in the binding site of a protein and calculate a score based on the predicted binding affinity. Subsequent molecular dynamics simulations of the protein-ligand complex could then be used to assess the stability of the predicted binding mode and identify key intermolecular interactions. Computational modeling of membrane proteins has highlighted the importance of cysteine residues and their accessibility. nih.gov

Binding Site Analysis in Inhibitor Design (e.g., Eg5 interaction with S-Trityl-L-cysteine)

Computational studies have been instrumental in elucidating the mechanism by which S-trityl-L-cysteine (STLC), the core scaffold of this compound, acts as a potent and specific inhibitor of the human mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it a key target for the development of anticancer therapeutics.